Methyl 2-(2,4-dimethylquinolin-6-yl)acetate
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Overview
Description
Methyl 2-(2,4-dimethylquinolin-6-yl)acetate is a chemical compound with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4-dimethylquinolin-6-yl)acetate typically involves the alkylation of 2,4-dimethylquinoline with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-dimethylquinolin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,4-dimethylquinolin-6-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(2,4-dimethylquinolin-6-yl)acetate is not well-documented. as a quinoline derivative, it may interact with various molecular targets, including enzymes and receptors, influencing biological pathways. Further research is needed to elucidate its specific mechanisms and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(quinolin-6-yl)acetate: Similar structure but lacks the dimethyl groups at positions 2 and 4.
Ethyl 2-(2,4-dimethylquinolin-6-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-(2,4-dimethylquinolin-6-yl)acetate is unique due to the presence of dimethyl groups at positions 2 and 4 on the quinoline ring, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-(2,4-dimethylquinolin-6-yl)acetate |
InChI |
InChI=1S/C14H15NO2/c1-9-6-10(2)15-13-5-4-11(7-12(9)13)8-14(16)17-3/h4-7H,8H2,1-3H3 |
InChI Key |
RYWQICTXOBKEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)CC(=O)OC)C |
Origin of Product |
United States |
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